Eriochrome Black A

Description

The exact mass of the compound 1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Eriochrome Black A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eriochrome Black A including the price, delivery time, and more detailed information at info@benchchem.com.

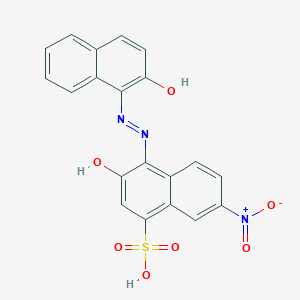

Structure

3D Structure

Properties

CAS No. |

16279-54-2 |

|---|---|

Molecular Formula |

C20H13N3O7S |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H13N3O7S/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30/h1-10,24-25H,(H,28,29,30) |

InChI Key |

SXYCCJAPZKHOLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |

Other CAS No. |

16279-54-2 |

Related CAS |

3618-58-4 (mono-hydrochloride salt) 75790-88-4 (mono-potassium salt) |

Synonyms |

diamond black eriochrome black A eriochrome black A, monopotassium salt eriochrome black A, monosodium salt |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of Eriochrome Black A and Eriochrome Black T for Complexometric Titrations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Eriochrome Black A and Eriochrome Black T, two closely related azo dyes extensively used as metal indicators in complexometric titrations. This document outlines their structural differences, comparative properties, and detailed protocols for their application in determining metal ion concentrations, particularly in the context of water hardness analysis.

Introduction

Eriochrome Black A and Eriochrome Black T are anionic azo dyes that form colored complexes with metal ions. This property makes them valuable indicators in analytical chemistry, especially for titrations with ethylenediaminetetraacetic acid (EDTA), a common chelating agent. The endpoint of the titration is signaled by a distinct color change when the indicator is displaced from the metal ion by the titrant. While often used interchangeably, subtle differences in their chemical structure can influence their performance under specific experimental conditions.

Chemical Structure and Properties

Eriochrome Black A and Eriochrome Black T are structural isomers, sharing the same molecular formula and weight. However, the substitution pattern of the nitro and sulfonate functional groups on the naphthalene ring system differs, which can lead to slight variations in their physicochemical properties and indicator performance.

Table 1: Chemical and Physical Properties

| Property | Eriochrome Black A | Eriochrome Black T |

| Synonyms | Chrome Black A, C.I. 15710[1] | Solochrome Black T, Mordant Black 11[2] |

| CAS Number | 3618-58-4[1] | 1787-61-7[3] |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S[1] | C₂₀H₁₂N₃NaO₇S[3] |

| Molecular Weight | 461.38 g/mol [1] | 461.381 g/mol [4] |

| IUPAC Name | Sodium 4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate[5] | Sodium 1-[1-Hydroxynaphthylazo]-6-nitro-2-naphthol-4-sulfonate[4] |

| Appearance | Red to dark blue to black powder[1] | Dark brown to black powder[6] |

| Solubility | Soluble in water[5] | Soluble in water and ethanol[6] |

Indicator Mechanism and Application in Complexometric Titration

Both Eriochrome Black A and Eriochrome Black T function as metallochromic indicators. In a solution buffered to approximately pH 10, the free indicator is blue.[3][7] When metal ions such as Ca²⁺ and Mg²⁺ are present, the indicator forms a wine-red complex.[8] During a titration with EDTA, the EDTA, being a stronger chelating agent, progressively displaces the indicator from the metal ions. At the equivalence point, when all metal ions are complexed with EDTA, the indicator is released back into its free, blue form, signaling the end of the titration.[8]

Table 2: Application in Complexometric Titration

| Parameter | Eriochrome Black A | Eriochrome Black T |

| Primary Application | Determination of metal ions (e.g., Ca²⁺, Mg²⁺) in complexometric titrations[1] | Determination of water hardness (Ca²⁺, Mg²⁺) by EDTA titration[8] |

| Optimal pH Range | ~10[5] | 7-11[6] |

| Color in Free Form (pH 10) | Blue[5] | Blue[7] |

| Color in Complexed Form | Red[5] | Wine-red[8] |

| Endpoint Color Change | Red to Blue[5] | Wine-red to Blue[8] |

Experimental Protocols

The following are generalized protocols for the use of Eriochrome Black A and Eriochrome Black T in the determination of water hardness.

Preparation of Indicator Solution

A 0.5% (w/v) stock solution of either Eriochrome Black A or Eriochrome Black T is prepared by dissolving 0.5 g of the dye in 100 mL of a suitable solvent such as ethanol or triethanolamine. Due to the limited stability of aqueous solutions, fresh indicator solutions should be prepared regularly.

Titration Procedure for Water Hardness

-

Sample Preparation: Take a known volume (e.g., 50 mL) of the water sample in a conical flask.

-

pH Adjustment: Add 1-2 mL of an ammonia-ammonium chloride buffer solution to bring the pH of the sample to approximately 10.

-

Indicator Addition: Add 2-3 drops of the prepared Eriochrome Black A or Eriochrome Black T indicator solution. The solution should turn a wine-red color, indicating the presence of metal-indicator complexes.

-

Titration: Titrate the sample with a standardized EDTA solution (e.g., 0.01 M). The solution will gradually change color.

-

Endpoint Determination: The endpoint is reached when the color of the solution sharply changes from wine-red to a distinct blue. Record the volume of EDTA used.

-

Calculation: The total hardness of the water, expressed as ppm CaCO₃, can be calculated using the following formula:

Total Hardness (ppm CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used (in L)

-

M_EDTA = Molarity of EDTA solution (in mol/L)

-

V_sample = Volume of the water sample (in L)

-

100.09 = Molar mass of CaCO₃ (in g/mol )

-

Visual Representations

Chemical Structures

Caption: Chemical structures of Eriochrome Black A and Eriochrome Black T.

Titration Workflow

Caption: General workflow for complexometric titration using Eriochrome indicators.

Indicator-Metal Complexation and Displacement

Caption: Complexation and displacement reactions in an EDTA titration.

Conclusion

Eriochrome Black A and Eriochrome Black T are structurally similar azo dyes that serve as effective indicators for complexometric titrations, particularly for the determination of water hardness. Their primary distinction lies in the isomeric placement of the nitro and sulfonate groups on the naphthalene core. For most routine applications in water quality analysis, both indicators can be used effectively, providing a sharp and clear endpoint. The choice between the two may depend on availability and specific matrix effects that could slightly influence the titration curve and endpoint detection. Researchers and analysts should adhere to standardized protocols and ensure proper pH control for accurate and reproducible results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. macsenlab.com [macsenlab.com]

- 3. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 4. Eriochrome Black T - Sciencemadness Wiki [sciencemadness.org]

- 5. Buy Eriochrome Black A | 3618-58-4 | >98% [smolecule.com]

- 6. chemiis.com [chemiis.com]

- 7. Eriochrome black T , 25gm - Piochem store [piochemstore.com]

- 8. gspchem.com [gspchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Eriochrome Black A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriochrome Black A, also known as Eriochrome Black T or Mordant Black 11, is an azo dye with significant applications in analytical chemistry as a complexometric indicator, particularly in the determination of water hardness. Its synthesis involves a multi-step azo coupling reaction, followed by purification to achieve the desired grade for research and development purposes. This guide provides a detailed overview of the synthesis and purification of Eriochrome Black A, including experimental protocols, quantitative data, and workflow visualizations to aid researchers in its preparation and characterization.

Synthesis of Eriochrome Black A

The synthesis of Eriochrome Black A (C₂₀H₁₂N₃NaO₇S) is achieved through a two-step process: the diazotization of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, followed by the azo coupling of the resulting diazonium salt with 1-naphthol.

Chemical Reaction Scheme

The overall reaction can be summarized as follows:

Step 1: Diazotization 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

Step 2: Azo Coupling The diazonium salt is then coupled with 1-naphthol under alkaline conditions to yield the sodium salt of Eriochrome Black A.

Experimental Protocol: Synthesis

Materials:

-

4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

1-Naphthol (α-naphthol)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

Procedure:

Part 1: Diazotization of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid

-

In a 250 mL beaker, create a suspension by stirring a specific molar equivalent of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid in distilled water.

-

Add a molar excess of concentrated hydrochloric acid to the suspension.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of the sulfonic acid derivative over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling with 1-Naphthol

-

In a separate 500 mL beaker, dissolve a molar equivalent of 1-naphthol in a dilute aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice-water bath.

-

While maintaining the low temperature and with vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the 1-naphthol solution. A dark-colored precipitate of Eriochrome Black A will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

-

Isolate the crude product by "salting out." Add a significant amount of sodium chloride to the reaction mixture to decrease the solubility of the product, causing it to precipitate more fully.

-

Collect the precipitate by vacuum filtration and wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and byproducts.

Synthesis Workflow

Purification of Eriochrome Black A

The crude Eriochrome Black A synthesized typically contains inorganic salts and unreacted starting materials. Purification is essential to achieve the desired purity for analytical applications. Recrystallization is the most common method, while column chromatography can be employed for higher purity.

Experimental Protocol: Recrystallization

Materials:

-

Crude Eriochrome Black A

-

Ethanol (95%)

-

Distilled water

-

Activated charcoal (optional)

Procedure:

-

In a beaker, dissolve the crude Eriochrome Black A in a minimum amount of hot aqueous ethanol (a common starting point is a 50:50 mixture of ethanol and water). Heat the mixture gently to facilitate dissolution.

-

If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of purified Eriochrome Black A should start to form.

-

To maximize the yield, cool the solution further in an ice bath.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold aqueous ethanol.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Experimental Protocol: Column Chromatography

For achieving higher purity, column chromatography can be utilized. Given the polar and ionic nature of Eriochrome Black A due to the sulfonate group, reversed-phase chromatography is a suitable technique.

Materials:

-

Crude or recrystallized Eriochrome Black A

-

Silica gel C18 (stationary phase)

-

Acetonitrile (mobile phase component)

-

Water with a buffer (e.g., ammonium acetate or formic acid) (mobile phase component)

Procedure:

-

Prepare a column packed with C18 silica gel.

-

Dissolve the Eriochrome Black A in a minimum amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing acetonitrile in the aqueous buffer. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.

-

Collect the fractions containing the purified Eriochrome Black A, which can be identified by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification Workflow

Quantitative Data and Characterization

Accurate characterization of the synthesized and purified Eriochrome Black A is crucial for its intended applications. The following table summarizes key quantitative data.

| Parameter | Value | Reference/Method |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S | [1] |

| Molecular Weight | 461.38 g/mol | [1] |

| Appearance | Dark red/brown to black powder | [2] |

| Solubility | Soluble in water and alcohol | [2] |

| UV-Vis λmax (pH 10) | 612 - 616 nm | [3] |

| FTIR Main Peaks (cm⁻¹) | ~3424 (O-H stretch, broad) | [4] |

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of Eriochrome Black A. The detailed experimental protocols and workflows offer a practical foundation for researchers to produce this important analytical reagent. The provided quantitative data serves as a benchmark for the characterization and quality control of the synthesized compound. Adherence to the described procedures should enable the reliable production of Eriochrome Black A for various research and development applications.

References

Eriochrome Black A: A Technical Guide for Complexometric Titrations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Eriochrome Black A, a complexometric indicator widely utilized in analytical chemistry. The document details its fundamental properties, outlines a key experimental protocol for the determination of water hardness, and illustrates the underlying chemical principles through a logical workflow diagram.

Core Properties of Eriochrome Black A

Eriochrome Black A is an azo dye that serves as a crucial indicator in complexometric titrations, a volumetric analysis method for determining the concentration of metal ions. Its utility stems from its ability to form a colored complex with certain metal ions, which is then displaced by a stronger chelating agent, resulting in a distinct color change at the titration endpoint.

Quantitative data for Eriochrome Black A is summarized in the table below:

| Property | Value | References |

| CAS Number | 3618-58-4 | [1][2][3] |

| Molecular Weight | 461.38 g/mol | [1][4] |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S | [1] |

Experimental Protocol: Determination of Water Hardness by Complexometric Titration

A primary application of Eriochrome Black A is in the determination of water hardness, specifically the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. The following protocol details the procedure using a standardized ethylenediaminetetraacetic acid (EDTA) solution.

Materials:

-

Water sample

-

Standardized 0.01 M EDTA solution

-

Ammonia buffer solution (pH 10)

-

Eriochrome Black T indicator solution (often used interchangeably with Eriochrome Black A)

-

Burette, pipette, conical flask, and distilled water

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.[1]

-

pH Adjustment: Add approximately 5 mL of the ammonia buffer solution to the sample. This raises the pH to about 10, which is optimal for the titration reaction and the indicator's color change.[1][2]

-

Indicator Addition: Add 3-5 drops of the Eriochrome Black T indicator solution to the flask. The solution will turn a wine-red color due to the formation of a complex between the indicator and the Mg²⁺ and Ca²⁺ ions present in the water.[1]

-

Titration: Fill a burette with the standardized 0.01 M EDTA solution and slowly titrate the water sample while constantly swirling the flask.[1]

-

Endpoint Determination: As EDTA is added, it will first chelate the free Ca²⁺ and Mg²⁺ ions. Near the endpoint, the EDTA will begin to displace the metal ions complexed with the indicator. The endpoint is reached when the solution exhibits a sharp color change from wine-red to a distinct blue. This signifies that all the metal ions have been chelated by the EDTA.[1][5][6]

-

Calculation: The total hardness of the water, expressed as mg/L of CaCO₃, can be calculated using the volume of EDTA used and its molarity.

Titration Workflow and Indicator Chemistry

The following diagram illustrates the logical progression of the complexometric titration and the chemical principles governing the color change of the Eriochrome Black A indicator.

Caption: Workflow of complexometric titration using Eriochrome Black A.

References

- 1. gspchem.com [gspchem.com]

- 2. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. mccord.cm.utexas.edu [mccord.cm.utexas.edu]

- 5. Krayonnz : Social Learning Network [krayonnz.com]

- 6. Titration with EDTA and Eriochrome black T - Chemistry Stack Exchange [chemistry.stackexchange.com]

Solubility Profile of Eriochrome Black A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Eriochrome Black A (CAS: 3618-58-4; C.I. 15710), a complexometric indicator and azo dye. Understanding its solubility in various solvents is critical for its application in analytical chemistry, environmental monitoring, and other research fields. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for solvent selection.

Core Data: Solubility of Eriochrome Black A

The solubility of Eriochrome Black A is influenced by the solvent's polarity, temperature, and pH. While extensive quantitative data is not widely available in published literature, the following table summarizes the existing information.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |

| Water | H₂O | 60 g/L[1] | 80 | Described as having high solubility and stability in aqueous solutions[2]. Also reported as sparingly soluble[3]. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[4] | Not Specified | - |

| Ethanol | C₂H₅OH | Soluble[3] | Not Specified | Described as dissolving well in ethanol[3]. |

| Acetone | C₃H₆O | Slightly Soluble[1] | Not Specified | Described as dissolving well in another source[3]. |

Note: There are some discrepancies in the qualitative descriptions of solubility in the literature, particularly for water and acetone. This highlights the importance of empirical determination for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for preparing stock solutions and ensuring the reliability of experimental results. The following are detailed methodologies for both qualitative and quantitative solubility assessment of dyes like Eriochrome Black A.

Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if a solute is soluble, partially soluble, or insoluble in a specific solvent at a given temperature.

Materials:

-

Eriochrome Black A powder

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, acetone, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Add approximately 1-5 mg of Eriochrome Black A to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Allow the solution to stand for 1-2 minutes and observe.

-

Record the observation:

-

Soluble: The solid completely dissolves, leaving a clear, colored solution with no visible particles.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain. The supernatant is colored.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains largely colorless or only faintly colored.

-

Quantitative Solubility Determination (Spectrophotometric Method)

This method allows for the precise measurement of a dye's solubility in a given solvent. It relies on creating a saturated solution and then measuring the concentration of the dissolved dye using UV-Visible spectrophotometry.

Objective: To quantify the solubility of Eriochrome Black A in a specific solvent (e.g., in g/L or mg/mL).

Materials:

-

Eriochrome Black A powder

-

Selected solvent

-

UV-Visible Spectrophotometer

-

Cuvettes

-

Centrifuge and centrifuge tubes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (0.45 µm or smaller)

-

Shaking incubator or magnetic stirrer with temperature control

Procedure:

Part A: Preparation of a Saturated Solution

-

Add an excess amount of Eriochrome Black A to a known volume of the solvent in a sealed container (e.g., a centrifuge tube or flask). The amount should be sufficient to ensure that undissolved solid remains.

-

Place the container in a shaking incubator or on a magnetic stirrer at a constant, recorded temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time required may vary depending on the solute and solvent.

Part B: Sample Preparation and Analysis

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the saturated solution at a high speed and then draw the sample from the clear supernatant.

-

Filter the collected supernatant through a syringe filter to remove any remaining micro-particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for Eriochrome Black A in that solvent.

Part C: Calculation of Solubility

-

Use the calibration curve (Absorbance vs. Concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of Eriochrome Black A in the chosen solvent at the specified temperature.

Logical Workflow for Solvent Selection

The choice of an appropriate solvent is a critical first step in many experimental procedures. The following diagram illustrates a logical workflow for selecting a suitable solvent for Eriochrome Black A based on solubility requirements.

Caption: Workflow for selecting a suitable solvent for Eriochrome Black A.

References

A Technical Guide to the Spectroscopic Properties of Eriochrome Black A

Audience: Researchers, scientists, and drug development professionals.

Abstract

Eriochrome Black A, commonly known as Eriochrome Black T (EBT), is a versatile azo dye extensively utilized in analytical chemistry as a complexometric indicator. Its pronounced changes in spectroscopic properties in response to varying pH and the presence of metal ions make it an invaluable tool for quantitative analysis, particularly in the determination of water hardness. This technical guide provides an in-depth exploration of the core spectroscopic characteristics of Eriochrome Black A, including its UV-Visible absorption profile, halochromism (pH-dependent effects), and its behavior upon chelation with metal ions. Detailed experimental protocols for spectroscopic analysis and data tables for easy reference are included to support practical application in research and development settings.

Introduction

Eriochrome Black A (EBA) or Eriochrome Black T (EBT), with the IUPAC name Sodium 1-[1-Hydroxynaphthylazo]-6-nitro-2-naphthol-4-sulfonate, is an aromatic azo dye.[1] The core of its structure contains an azo group (-N=N-), which acts as the primary chromophore responsible for its intense color. This dye is widely recognized for its application as an indicator in complexometric titrations, a method used to determine the concentration of metal ions in a solution.[2] Its utility stems from a distinct and sharp color change that occurs when it binds to metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺).[1][3]

The spectroscopic properties of EBA are highly sensitive to its chemical environment. Changes in pH alter its protonation state, leading to significant color shifts, a phenomenon known as halochromism. Furthermore, the chelation of metal ions results in the formation of stable complexes with unique absorption characteristics, different from the free dye.[4] Understanding these spectroscopic behaviors is critical for its effective use in analytical chemistry, environmental monitoring, and biochemical assays.[5]

Spectroscopic Properties

The interaction of Eriochrome Black A with electromagnetic radiation, particularly in the UV-Visible range, is the basis for its function as an indicator.

UV-Visible Absorption Spectrum

The UV-Visible spectrum of EBA is characterized by intense absorption bands in the visible region, attributable to the π → π* electronic transitions within its conjugated azo system. The wavelength of maximum absorbance (λmax) is highly dependent on environmental factors such as pH and solvent. In a buffered solution at pH 10, the deprotonated, free indicator form of EBA is blue and exhibits an absorption maximum between 612-616 nm.[6] However, reported λmax values vary across different studies, with values around 535 nm and 566 nm also being cited under different conditions.[7][8] This variability underscores the importance of controlling experimental conditions, especially pH, during spectrophotometric measurements.

Halochromism: The Effect of pH

Eriochrome Black A is a polyprotic acid, and its molecular structure changes significantly with the pH of the solution. These structural changes lead to distinct color variations. The dye has two key pKa values, approximately 6.3 and 11.5.[1][6] These values delineate the pH ranges for its different protonated forms, each with a unique color and absorption spectrum.

-

pH < 6.3 (H₂Ind⁻): In strongly acidic solutions, the dye exists in its doubly protonated form and appears red.[9]

-

pH 7 - 11 (HInd²⁻): In this range, which is optimal for many titrations, the dye is deprotonated once and exhibits a characteristic blue color.[1][2][9]

-

pH > 11.5 (Ind³⁻): In strongly alkaline solutions, the second hydroxyl group deprotonates, resulting in an orange-colored solution.[9][10]

This pH-dependent behavior is crucial for its function, as titrations must be performed in a buffered solution (typically pH 10) to ensure the indicator is in its blue, metal-free form.[11]

Caption: pH-dependent forms and colors of Eriochrome Black A.

Metal Ion Complexation

The primary application of EBA as an indicator relies on its ability to form colored complexes with metal ions.[6] In a buffered solution at pH 10, the blue HInd²⁻ form of the dye readily reacts with metal ions like Mg²⁺ and Ca²⁺ to form a stable, wine-red complex (M-Ind)⁻.[1][11]

HInd²⁻ (Blue) + M²⁺ ⇌ (M-Ind)⁻ (Wine-Red) + H⁺

This reaction causes a significant bathochromic (red) shift in the absorption spectrum. The formation of the metal complex is reversible. In a typical EDTA titration for water hardness, EDTA (a stronger chelating agent) is added. EDTA sequentially binds with all free metal ions and then displaces the metal from the (M-Ind)⁻ complex. Once all metal ions are chelated by EDTA, the indicator is released back to its free, blue HInd²⁻ form, signaling the endpoint of the titration.[11] The composition of these complexes can vary, with Mg²⁺ forming a 1:1 molar ratio with EBT at pH 10.[12]

Fluorescence Properties

Eriochrome Black A is sometimes classified as a fluorescent dye.[13][14] However, it is primarily known and used for its colorimetric (absorbance) properties. Detailed studies on its fluorescence characteristics, such as excitation and emission maxima or quantum yield, are not as prevalent in the literature as its UV-Vis absorption data. Its strong absorbance in the visible spectrum suggests that any fluorescence is likely to be weak.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data for Eriochrome Black A.

Table 1: Acid-Base and Spectroscopic Properties of Eriochrome Black A

| Property | Value | Conditions | Reference(s) |

| pKa₁ | ~6.3 | Aqueous Solution, 25°C | [1][6] |

| pKa₂ | ~11.5 | Aqueous Solution, 25°C | [1][6] |

| λmax (Free Dye) | 612-616 nm | pH 10 Buffer | [6] |

| 566 nm | Not Specified | [7] | |

| 535 nm | 200 µg/mL solution | [8] | |

| Molar Absorptivity (ε) | 2.35 x 10⁴ L mol⁻¹ cm⁻¹ | at 615 nm, pH 10 | [9] |

Table 2: Color and Form of Eriochrome Black A at Different pH Values

| pH Range | Dominant Form | Color | Reference(s) |

| < 6.3 | H₂Ind⁻ | Red | [9] |

| 7 - 11 | HInd²⁻ | Blue | [1][2] |

| > 11.5 | Ind³⁻ | Orange | [10] |

Table 3: Spectroscopic Properties of EBA-Metal Complexes

| Complex | Color | λmax | Conditions | Reference(s) |

| Mg-EBA / Ca-EBA | Wine-Red | Shifted from free dye | pH 10 Buffer | [1][11] |

| Al-EBA | Not specified | 544 nm | Not specified | [15] |

Experimental Protocols

Protocol: Determination of λmax of Eriochrome Black A

This protocol describes how to determine the wavelength of maximum absorbance (λmax) of EBA using a UV-Vis spectrophotometer.

Materials:

-

Eriochrome Black A powder

-

Ethanol or Deionized Water

-

pH 10 Ammonia Buffer Solution

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of EBA powder and dissolve it in a minimal amount of ethanol before diluting with the pH 10 buffer in a volumetric flask to a known concentration (e.g., 100 mg/L).

-

Prepare a Working Solution: Dilute the stock solution with the pH 10 buffer to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 (e.g., 10 mg/L).

-

Calibrate the Spectrophotometer: Use the pH 10 buffer solution as a blank to zero the spectrophotometer.

-

Measure the Spectrum: Fill a cuvette with the EBA working solution. Scan the absorbance of the solution across a wavelength range of 400 nm to 750 nm.

-

Determine λmax: Identify the wavelength at which the highest absorbance value is recorded. This is the λmax.

Caption: Experimental workflow for determining λmax of EBA.

Protocol: Complexometric Titration of Ca²⁺/Mg²⁺ with EDTA

This protocol demonstrates the spectroscopic change of EBA upon metal chelation.

Materials:

-

Hard water sample or a standard solution of Mg²⁺/Ca²⁺

-

Standardized 0.01 M EDTA solution

-

pH 10 Ammonia Buffer solution

-

Eriochrome Black A indicator solution

-

Burette, pipette, conical flask

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.[11]

-

pH Adjustment: Add 1-2 mL of the pH 10 ammonia buffer to the flask to maintain the required pH.[11]

-

Add Indicator: Add 2-3 drops of the EBA indicator solution. If Ca²⁺ or Mg²⁺ ions are present, the solution will turn a distinct wine-red color.[11]

-

Titration: Titrate the sample with the standard 0.01 M EDTA solution from a burette. Swirl the flask continuously. The EDTA will first bind to the free metal ions.

-

Endpoint Detection: As the endpoint is approached, the EDTA will start removing metal ions from the EBA-metal complex. The endpoint is reached when the solution color sharply changes from wine-red to a clear blue.[11]

-

Calculation: Record the volume of EDTA used to calculate the concentration of the metal ions in the sample.

Caption: Logical pathway of EBA indicator in an EDTA titration.

Conclusion

Eriochrome Black A is a powerful analytical tool whose utility is fundamentally derived from its distinct spectroscopic properties. Its well-defined, pH-dependent color changes and the sharp spectral shift upon forming metal-ion complexes allow for precise and reliable endpoint detection in complexometric titrations. A thorough understanding of its absorption characteristics under varying conditions of pH and in the presence of metal ions is essential for researchers and scientists to effectively harness its capabilities in quantitative analysis and other scientific applications.

References

- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. smolecule.com [smolecule.com]

- 4. Revealing the Coloration and Color Change Mechanisms of the Eriochrome Black T Indicator through Computational Chemistry and UV-Visible Absorption Spectroscopy [ccspublishing.org.cn]

- 5. chemimpex.com [chemimpex.com]

- 6. Eriochrome Black T | 1787-61-7 [chemicalbook.com]

- 7. Absorption [Eriochrome Black T] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. chem.lnu.edu.ua [chem.lnu.edu.ua]

- 11. gspchem.com [gspchem.com]

- 12. Complexes of Eriochrome Black T with Some Metals [jstage.jst.go.jp]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Spectroscopic Determination of Fluoride Using Eriochrome Black T (EBT) as a Spectrophotometric Reagent from Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

Eriochrome Black T: A Comprehensive Technical Guide to its Color Change Mechanism

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriochrome Black T (EBT) is an azo dye that serves as a critical metal ion and complexometric indicator, most notably in the determination of water hardness through complexometric titrations with ethylenediaminetetraacetic acid (EDTA). Its utility is rooted in its ability to exhibit distinct and vibrant color changes in response to variations in both pH and the presence of metal cations. This guide provides an in-depth exploration of the chemical principles governing the color change mechanism of EBT. It details the acid-base properties of the indicator, the formation and dissociation of its metal complexes, and the competitive chelation dynamics that are fundamental to its function in analytical chemistry. This document includes a summary of key quantitative data, a detailed experimental protocol for a representative application, and a visual diagram of the reaction pathway to elucidate the core mechanism.

The Core Mechanism of Color Change

The functionality of Eriochrome Black T as an indicator is a result of the interplay between its acid-base properties and its ability to form complexes with metal ions. The observed color of an EBT solution is dependent on the dominant species present, which is dictated by the pH of the medium and the concentration of metal ions.

pH-Dependent Behavior

Eriochrome Black T is a polyprotic acid and can be represented as H₂In⁻ in its solid sodium salt form (C₂₀H₁₂N₃O₇SNa). In solution, it behaves as an acid-base indicator, existing in different protonated states, each with a characteristic color. The primary equilibria in aqueous solution are:

-

Below pH 6.3: The fully protonated form, H₂In⁻, predominates, imparting a red color to the solution.[1][2][3]

-

Between pH 6.3 and 11.5: The single-protonated form, HIn²⁻, is the dominant species, which gives the solution a distinct blue color.[1][2][3][4] This is the typical pH range for complexometric titrations using EBT.[4][5][6]

-

Above pH 11.5: The fully deprotonated form, In³⁻, becomes dominant, resulting in a yellowish-orange solution.[3]

The transitions between these forms are governed by the indicator's acid dissociation constants (pKa).

Complexation with Metal Ions

In the optimal pH range of 7 to 11, the blue HIn²⁻ species of EBT readily reacts with divalent metal cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), to form a stable, wine-red colored complex, MIn⁻.[2][5][7][8] The formation of this complex is the basis for its use as a metal ion indicator.

The reaction can be represented as: M²⁺ + HIn²⁻ (blue) ⇌ MIn⁻ (wine-red) + H⁺

EBT forms complexes with both Ca²⁺ and Mg²⁺, but the magnesium-EBT complex is more stable than the calcium-EBT complex.[5]

Mechanism in Complexometric Titration

The most common application of EBT is in EDTA titrations to quantify metal ion concentrations. EDTA is a powerful hexadentate chelating agent that forms exceptionally stable, colorless complexes with most metal ions.[9] The stability of the metal-EDTA complex is significantly greater than that of the metal-EBT complex.[5][9]

The titration process proceeds as follows:

-

Initial State: The sample solution containing metal ions (e.g., Mg²⁺, Ca²⁺) is buffered to a pH of approximately 10.[4][7] Upon addition of a small amount of EBT indicator, the indicator complexes with the metal ions, and the solution turns a distinct wine-red color.[2][7]

-

During Titration: As the EDTA titrant is added, it first complexes with any free metal ions in the solution. Subsequently, the EDTA begins to displace the EBT from the metal-indicator complex due to the formation of the more stable metal-EDTA complex.[7][8]

-

Endpoint: The endpoint of the titration is reached when virtually all metal ions have been complexed by EDTA. At this point, the last of the metal ions are stripped from the MIn⁻ complex, releasing the indicator in its free, blue-colored form (HIn²⁻).[1][7] This results in a sharp and clear color change from wine-red to blue, signaling the completion of the reaction.[7][8]

The reaction at the endpoint is: MIn⁻ (wine-red) + Y⁴⁻ (EDTA) → MY²⁻ (colorless) + In²⁻ (blue)

Quantitative Data

The behavior of Eriochrome Black T is defined by its acid dissociation constants.

| Parameter | Value | Description |

| pKa₂ | 6.2 - 6.3 | Dissociation constant for the equilibrium H₂In⁻ ⇌ HIn²⁻ + H⁺.[2][5][10] |

| pKa₃ | 11.5 - 11.55 | Dissociation constant for the equilibrium HIn²⁻ ⇌ In³⁻ + H⁺.[2][5][10] |

Note: EBT has three pKa values; however, pKa₂ and pKa₃ are the most relevant for its function in complexometric titrations.

Visualization of the Signaling Pathway

The following diagram illustrates the chemical equilibria involved in the function of Eriochrome Black T during a complexometric titration.

Caption: Reaction pathway of Eriochrome Black T in a complexometric titration.

Experimental Protocol: Determination of Water Hardness

This protocol details the standard method for determining the total hardness (concentration of Ca²⁺ and Mg²⁺) of a water sample using an EDTA titration with Eriochrome Black T as the indicator.

5.1 Materials and Reagents

-

Standard 0.01 M EDTA Solution: Disodium salt of EDTA.

-

Ammonia Buffer Solution (pH 10): Prepared by dissolving ammonium chloride in concentrated ammonia solution and diluting with distilled water to maintain a stable pH.[4][7]

-

Eriochrome Black T Indicator Solution: 0.5% (w/v) solution of EBT powder in ethanol or triethanolamine.[3]

-

Water Sample

-

Apparatus: 50 mL burette, 100 mL pipette, 250 mL conical flask, graduated cylinders, distilled water.

5.2 Procedure

-

Sample Preparation: Pipette 100 mL of the water sample into a 250 mL conical flask.[7]

-

pH Adjustment: Add 1-2 mL of the ammonia buffer solution to the flask to adjust the pH to approximately 10.[4][7] This ensures the EBT indicator is in its blue (HIn²⁻) form and that the metal-EDTA complex formation is favorable.

-

Indicator Addition: Add 2-3 drops of the Eriochrome Black T indicator solution to the flask.[7] Swirl the flask gently. If hardness ions (Ca²⁺, Mg²⁺) are present, the solution will turn a wine-red color.[7] If the solution turns blue, it indicates the absence of significant water hardness.

-

Titration: Fill the burette with the standard 0.01 M EDTA solution. Titrate the water sample with the EDTA solution, swirling the flask continuously.[7] The solution will gradually turn from red to purple as the endpoint is approached.[7]

-

Endpoint Determination: The endpoint is reached when the color makes its final transition from reddish-purple to a clear, sky blue.[4][7] This change should be sharp and occur with the addition of a single drop of EDTA.

-

Record Volume: Record the volume of EDTA solution used (V_EDTA).

-

Calculation: Calculate the total hardness of the water sample, typically expressed in ppm CaCO₃, using the following formula:

Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA used (L)

-

M_EDTA = Molarity of EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

V_sample = Volume of the water sample (L)

-

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 3. sciencing.com [sciencing.com]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. Chrominfo: Eriochrome black T indicator in complexometric titration [chrominfo.blogspot.com]

- 6. chemiis.com [chemiis.com]

- 7. gspchem.com [gspchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. quora.com [quora.com]

- 10. Eriochrome Black T - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Safe Handling of Eriochrome Black A

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Eriochrome Black A, also commonly known as Eriochrome Black T. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | 3-Hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic acid monosodium salt |

| Synonyms | Eriochrome Black T, Mordant Black 11, Solochrome Black T, C.I. 14645[1][2][3] |

| CAS Number | 1787-61-7[1][4] |

| Molecular Formula | C20H12N3NaO7S[2] |

| Molecular Weight | 461.38 g/mol [3] |

Hazard Identification and GHS Classification

Eriochrome Black A is considered hazardous by the OSHA Hazard Communication Standard.[5] The GHS classification, however, can vary between suppliers. Below is a summary of the reported classifications.

| Hazard Class | GHS Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][6][7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][8] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[4][8] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 / 3 | H411: Toxic to aquatic life with long lasting effects[4][6][7], H412: Harmful to aquatic life with long lasting effects[4][8] |

| Combustible Dust | - | May form combustible dust concentrations in air[5] |

Signal Word: Warning[1][4][5][8]

Note: Some suppliers report that the substance does not meet the criteria for classification in accordance with Regulation (EC) No 1272/2008.[9]

Toxicological Data

The available quantitative toxicological data is limited. The primary route of exposure and hazard is through eye and skin contact, and inhalation of dust.

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 17590 mg/kg | Rat | [2][10] |

No data was available for acute dermal or inhalation toxicity (LD50/LC50) in the reviewed documents.

Potential Health Effects:

-

Skin Contact: May cause skin irritation.[1][4] Prolonged or repeated skin contact may cause dermatitis.[1]

-

Inhalation: May cause respiratory tract irritation.[1][4] Inhalation of dust may irritate the respiratory system.[6]

-

Ingestion: May cause irritation of the digestive tract.[1] Symptoms may include nausea and headache.[6]

Physical and Chemical Properties

| Property | Value |

| Appearance | Black or brownish-black powder/crystals[1][3][5] |

| Odor | Odorless or a faint odor of new rubber[3][5] |

| pH | 3.7 (1% aqueous solution at 20°C)[5] |

| Solubility | Partially soluble in cold water; soluble in hot water and moderately in alcohol[2][3] |

| Melting Point | No data available[5] |

| Boiling Point | No information available[5] |

| Flash Point | No information available[5] |

| Autoignition Temperature | No data available[2] |

Handling and Storage Precautions

Proper handling and storage are essential to minimize risk.

Handling:

-

Do not breathe dust.[2] Minimize dust generation and accumulation.[1]

-

Use with adequate ventilation.[1] If user operations generate dust, use local exhaust ventilation.[2]

-

Remove contaminated clothing and wash before reuse.[1]

-

Keep away from heat, sparks, and open flames.[2]

-

Ground/bond container and receiving equipment.[9]

Storage:

-

Store in a tightly closed container.[1]

-

Store away from incompatible materials such as oxidizing agents.[2][10]

-

Store away from food, drink, and animal feedingstuffs.[9]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[2]

-

Ensure adequate ventilation, especially in confined areas.[5]

-

Eyewash stations and safety showers should be available in the immediate vicinity of use.[10]

Personal Protective Equipment:

| PPE | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields or splash goggles.[2] |

| Skin Protection | Wear protective gloves and a lab coat.[2] |

| Respiratory Protection | If ventilation is insufficient, wear a suitable dust respirator (e.g., NIOSH-approved N100 or P3 (EN 143) particulate filter).[2][9][10] |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1][11] |

| Skin Contact | Immediately flush skin with plenty of water and mild soap for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[1][11] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |

| Ingestion | If conscious, wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][11] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][9][10]

-

Fire Hazards: May be combustible at high temperatures.[2] Fine dust dispersed in air in sufficient concentrations can be a potential dust explosion hazard.[2]

-

Hazardous Combustion Products: Carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[2][6][9]

Accidental Release:

-

Personal Precautions: Wear appropriate personal protective equipment.[1] Evacuate unnecessary personnel.[8]

-

Environmental Precautions: Prevent from entering waterways.[11] Avoid release to the environment.[6][7]

-

Containment and Cleanup: Use a shovel or sweep up material and place it into a suitable, labeled disposal container.[1][2] Avoid generating dusty conditions.[1] Clean the spill site with water.[2]

Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal conditions.[9]

-

Chemical Stability: Stable under normal ambient and anticipated storage and handling conditions.[9]

-

Conditions to Avoid: Heat, generation of dust, and incompatible materials.[7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous products include carbon oxides, nitrogen oxides, and sulfur oxides.[2][9]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling Eriochrome Black A, from initial risk assessment to final disposal.

Caption: Logical workflow for the safe handling of Eriochrome Black A.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. Eriochrome Black T SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. Eriochrome Black T - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. chemicals.co.uk [chemicals.co.uk]

- 8. labbox.es [labbox.es]

- 9. chemos.de [chemos.de]

- 10. uprm.edu [uprm.edu]

- 11. chemsupply.com.au [chemsupply.com.au]

The Advent and Evolution of Eriochrome Black T: A Technical Guide for Scientific Professionals

An in-depth exploration of the discovery, chemical properties, and applications of a cornerstone metallochromic indicator.

Introduction

Eriochrome Black T (EBT) stands as a significant compound in the annals of analytical chemistry, particularly in the development and refinement of complexometric titrations. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of EBT, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The emergence of Eriochrome Black T as a pivotal analytical tool is intrinsically linked to the pioneering work of Swiss chemist Gerold Schwarzenbach in the 1940s. His development of complexometric titrations, utilizing aminocarboxylic acids like ethylenediaminetetraacetic acid (EDTA) as powerful chelating agents, revolutionized the quantitative analysis of metal ions.[1] This new titration method required a means to visually detect the endpoint, a role that metallochromic indicators would come to fill.

While the exact individual credited with the first synthesis of Eriochrome Black T (also known as Solochrome Black T or Mordant Black 11) is not definitively documented in readily available literature, its use as an indicator became prominent in the mid-20th century.[2] The dye itself belongs to the class of azo dyes and was likely developed within the broader context of industrial dye synthesis.[3][4] German Patent 169683 is a potential early reference to its synthesis. The true innovation lay in the recognition of its utility as a metallochromic indicator in conjunction with EDTA titrations, a development that rapidly gained traction for applications such as the determination of water hardness.[5]

Chemical Properties and Mechanism of Action

Eriochrome Black T is a complex organic molecule with the chemical formula C₂₀H₁₂N₃NaO₇S.[6] Its functionality as a metallochromic indicator is predicated on its ability to form stable, colored complexes with metal ions.[7] The color of an EBT solution is pH-dependent, a critical factor in its application.

pH-Dependent Color Changes:

The EBT molecule can exist in different protonated states, each exhibiting a distinct color. This behavior is governed by its acid dissociation constants (pKa values).

| pH Range | Predominant Form | Color |

| < 6.3 | H₂In⁻ | Red |

| 6.3 - 11.5 | HIn²⁻ | Blue |

| > 11.5 | In³⁻ | Orange-Red |

Table 1: pH-dependent color changes of Eriochrome Black T.

The optimal pH for EBT as an indicator in EDTA titrations is between 7 and 11, where the blue form (HIn²⁻) predominates in the absence of metal ions.[8]

Mechanism of Indication:

In a complexometric titration, such as the determination of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, EBT is added to the sample solution at a buffered pH of approximately 10. In the presence of these metal ions, EBT forms a wine-red colored complex.[3][9]

The following diagram illustrates the general workflow of a complexometric titration using EBT:

EDTA, a stronger chelating agent than EBT, is then slowly added to the solution. EDTA first reacts with the free metal ions. Once all the free metal ions have been complexed by EDTA, the EDTA then displaces the EBT from the metal-EBT complex. This releases the free EBT (in its HIn²⁻ form), causing a sharp color change from wine-red to blue, which signals the endpoint of the titration.[5][7]

The chelation of a metal ion like Mg²⁺ by EBT involves the coordination of the metal ion with the oxygen atoms of the hydroxyl groups and one of the nitrogen atoms of the azo group, forming a stable ring structure.

Stability of Metal-EBT Complexes:

The stability of the metal-EBT complex is a crucial factor for a sharp endpoint. The stability constant (log K) is a measure of the strength of the complex. The metal-EDTA complex must be significantly more stable than the metal-EBT complex for the displacement reaction to occur at the endpoint.

| Metal Ion | log K (M-EBT) |

| Mg²⁺ | 7.0 |

| Ca²⁺ | 5.4 |

| Zn²⁺ | 12.9 |

| Ni²⁺ | 1:1 complex: 8.17, 1:2 complex: 11.17 |

| Cu²⁺ | - |

| Fe³⁺ | - |

| Co²⁺ | - |

| Cd²⁺ | - |

| Hg²⁺ | - |

| Pb²⁺ | - |

Synthesis of Eriochrome Black T

The synthesis of Eriochrome Black T is a classic example of azo dye chemistry. It involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction.

The primary starting materials are 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid and 1-naphthol.

Experimental Protocol: Synthesis of Eriochrome Black T

Materials:

-

4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

1-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve a molar equivalent of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Azo Coupling:

-

Dissolve a molar equivalent of 1-naphthol in a dilute sodium hydroxide solution.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold alkaline 1-naphthol solution with vigorous stirring.

-

Maintain the temperature below 5 °C and the pH in the alkaline range by adding sodium carbonate as needed.

-

The coupling reaction results in the formation of the deep-colored Eriochrome Black T dye.

-

The dye can be precipitated from the solution by the addition of sodium chloride (salting out), filtered, washed with a saturated sodium chloride solution, and dried.

-

Experimental Protocol: Determination of Water Hardness

One of the most common applications of Eriochrome Black T is in the determination of total water hardness (the combined concentration of Ca²⁺ and Mg²⁺ ions) by complexometric titration with EDTA.

Materials:

-

Water sample

-

Standardized 0.01 M EDTA solution

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

Eriochrome Black T indicator solution

-

Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

-

Pipette a known volume (e.g., 50.0 mL) of the water sample into a conical flask.

-

Add 1-2 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

-

Add 2-3 drops of the Eriochrome Black T indicator solution. The solution will turn wine-red if hardness ions are present.[5]

-

Titrate the solution with the standardized 0.01 M EDTA solution from a burette. Swirl the flask continuously.

-

As the endpoint is approached, the color of the solution will change from wine-red to purple.

-

The endpoint is reached when the last tinge of red disappears, and the solution turns a clear sky blue.[5]

-

Record the volume of EDTA solution used.

-

Repeat the titration at least twice more to obtain concordant results.

-

Calculate the total hardness of the water sample, typically expressed in ppm of CaCO₃.

Conclusion

Eriochrome Black T, a product of the mid-20th century's advancements in dye chemistry and analytical techniques, remains an indispensable tool for scientists and researchers. Its discovery and application, closely tied to the work of Gerold Schwarzenbach and the development of complexometric titrations, have provided a simple, cost-effective, and reliable method for the quantification of metal ions. A thorough understanding of its chemical properties, mechanism of action, and the protocols for its use is essential for its effective application in various scientific disciplines, from environmental analysis to pharmaceutical development.

References

- 1. chromedia.org [chromedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. macsenlab.com [macsenlab.com]

- 5. gspchem.com [gspchem.com]

- 6. chemiis.com [chemiis.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. Eriochrome Black T Lab - 567 Words | Bartleby [bartleby.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

A Comprehensive Technical Guide to Eriochrome Black A and Its Analogs for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Eriochrome Black A and its closely related compound, Eriochrome Black T, focusing on their chemical properties, analytical applications, and biological activities. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work.

Synonyms and Alternative Names

Eriochrome Black A and Eriochrome Black T are complexometric indicators that are often referred to by a variety of synonyms and alternative names in scientific literature and commercial listings. Clarity on these names is crucial for accurate literature searches and procurement.

Eriochrome Black A is also known as:

-

Chrome Black A[1]

-

C.I. Mordant Black 1

-

Solochrome Black AS

-

Diamond Black

-

Acid Chrome Black N

-

Acid Chrome Black S

-

NSC-73413

Eriochrome Black T is frequently referred to as:

-

Solochrome Black T[2]

-

Mordant Black 11[3]

-

Erio T[2]

-

ET-00

-

Fast Chrome Black T

-

Hispacrom Black T

-

Chromegen Black ET[3]

-

C.I. 14645

The following diagram illustrates the relationship between the primary names and their common synonyms.

Caption: Relationship between Eriochrome Black A and T and their common synonyms.

Quantitative Data and Physicochemical Properties

A clear understanding of the physicochemical properties of Eriochrome Black A and T is essential for their effective application. The following table summarizes key quantitative data for both compounds.

| Property | Eriochrome Black A | Eriochrome Black T |

| CAS Number | 3618-58-4 | 1787-61-7 |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S | C₂₀H₁₂N₃NaO₇S |

| Molecular Weight | 461.38 g/mol | 461.38 g/mol |

| Appearance | Red to dark blue to black powder/crystal | Dark brown to black powder[4] |

| Solubility | High solubility in aqueous solutions[1] | Soluble in water and ethanol[4] |

| pKa | Not specified | 6.2, 11.55[2] |

| IUPAC Name | sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate | Sodium 1-[1-Hydroxynaphthylazo]-6-nitro-2-naphthol-4-sulfonate[2] |

| Colour Index (C.I.) | 15710 | 14645 |

Experimental Protocols

Eriochrome Black dyes are staple reagents in analytical chemistry, particularly in complexometric titrations for the determination of metal ions.

Determination of Water Hardness using Eriochrome Black T

This protocol details the widely used method for quantifying the concentration of calcium and magnesium ions in a water sample.

Principle: Eriochrome Black T forms a wine-red complex with Ca²⁺ and Mg²⁺ ions at a pH of 10. When titrated with ethylenediaminetetraacetic acid (EDTA), a stronger chelating agent, the metal ions are sequestered from the indicator. The endpoint is marked by a sharp color change from wine-red to a distinct blue, indicating the free form of the indicator.

Experimental Workflow:

Caption: Workflow for the determination of water hardness using Eriochrome Black T.

Detailed Methodology:

-

Preparation of Reagents:

-

Standard EDTA Solution (0.01 M): Dissolve 3.723 g of disodium ethylenediaminetetraacetate dihydrate in distilled water and dilute to 1 L.

-

Ammonia Buffer (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonium hydroxide and dilute to 1 L with distilled water.

-

Eriochrome Black T Indicator: Dissolve 0.5 g of Eriochrome Black T in 100 mL of triethanolamine or a suitable alcohol.

-

-

Titration Procedure:

-

Take a 50 mL aliquot of the water sample in a clean conical flask.

-

Add 1-2 mL of the ammonia buffer solution to bring the pH to approximately 10.

-

Add 2-3 drops of the Eriochrome Black T indicator solution. The solution will turn wine-red if calcium or magnesium ions are present.

-

Titrate the sample with the standard 0.01 M EDTA solution from a burette with constant swirling.

-

The endpoint is reached when the color changes sharply from wine-red to a clear blue.

-

Record the volume of EDTA consumed.

-

Repeat the titration for concordant readings.

-

-

Calculation:

-

Total hardness (as mg/L CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

V_sample = Volume of water sample (L)

-

-

Spectrophotometric Determination of Sulphanilamides using Eriochrome Black T

This method is based on the azo-coupling reaction of a sulphanilamide diazonium salt with a product of the redox destruction of Eriochrome Black T, forming a colored azo compound that can be quantified spectrophotometrically.[5]

Principle: The primary aromatic amine of the sulphanilamide is first diazotized with nitrous acid. The resulting diazonium salt is then coupled with a derivative of Eriochrome Black T in an alkaline medium to produce a colored product. The absorbance of this product is proportional to the concentration of the sulphanilamide.[5]

Experimental Workflow:

Caption: Workflow for the spectrophotometric determination of sulphanilamides.

Detailed Methodology: [5]

-

Preparation of Solutions:

-

Standard Sulphanilamide Solution: Prepare a stock solution of the specific sulphanilamide in 0.1 M HCl.

-

Hydrochloric Acid (1.0 M): Prepare by appropriate dilution of concentrated HCl.

-

Sodium Nitrite Solution (5.0 x 10⁻² M): Dissolve the required amount of NaNO₂ in distilled water.

-

Urea Solution (2.5 M): Dissolve the required amount of urea in distilled water.

-

Eriochrome Black T Solution (6.0 x 10⁻³ M): Prepare in a 30% ethanol-water mixture.

-

Buffer Solution: A suitable buffer to maintain an alkaline pH for the coupling reaction.

-

-

Procedure:

-

Into a 25 mL volumetric flask, place 5.0 mL of 1.0 M HCl solution.

-

Add a sample solution containing 4–64 µg/mL of the sulphanilamide in the final volume.

-

Add 0.5 mL of 5.0 x 10⁻² M sodium nitrite solution, stir, and let it stand for 20 minutes at room temperature.

-

Add 0.5 mL of 2.5 M urea solution, stir, and let it stand for 10 minutes to destroy excess nitrite.

-

Add 1.5 mL of 6.0 x 10⁻³ M Eriochrome Black T solution and 2.5 mL of a suitable buffer solution.

-

Dilute to the mark with distilled water and mix well.

-

Measure the absorbance at the wavelength of maximum absorption against a reagent blank.

-

Biological Activity and Applications in Drug Development

Recent research has unveiled intriguing biological activities of Eriochrome Black T, suggesting its potential as a lead compound in drug discovery.

Inhibition of Angiogenesis and Tumor Growth

Eriochrome Black T has been identified as a novel inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6] Studies have shown that EBT is more potent and less toxic than the reference compound suramin in inhibiting angiogenesis in the chick chorioallantoic membrane assay.[6]

The proposed mechanism for this anti-angiogenic effect involves the inhibition of endothelial cell proliferation.[6][7] This is achieved, at least in part, through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[6] The inhibition of topoisomerase II by Eriochrome Black T leads to a blockade of the cell cycle in the S phase, preventing DNA synthesis and ultimately halting cell proliferation.[6][7]

Signaling Pathway of Angiogenesis Inhibition by Eriochrome Black T:

Caption: Proposed signaling pathway for the inhibition of angiogenesis by Eriochrome Black T.

In-vitro Toxicity

While showing promise in anti-cancer research, it is also important to consider the cytotoxicity of Eriochrome Black T. In-vitro studies have demonstrated that EBT can induce dose-dependent cytotoxicity, characterized by an increase in intracellular reactive oxygen species (ROS) and caspase 3/7 activity, ultimately leading to apoptosis.[8] These findings are crucial for evaluating the therapeutic window and potential side effects in any future drug development efforts based on this scaffold.

Conclusion

Eriochrome Black A and its closely related analog, Eriochrome Black T, are versatile molecules with well-established roles in analytical chemistry and emerging potential in the field of drug discovery. Their utility as complexometric indicators is underscored by their distinct color changes and the availability of robust experimental protocols. Furthermore, the anti-angiogenic properties of Eriochrome Black T, linked to its inhibition of topoisomerase II and cell cycle arrest, present a compelling avenue for the development of novel anti-cancer therapeutics. A thorough understanding of their chemical properties, analytical applications, and biological activities, as outlined in this guide, is paramount for researchers and scientists working with these compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemiis.com [chemiis.com]

- 5. chem.lnu.edu.ua [chem.lnu.edu.ua]

- 6. Eriochrome Black T, structurally related to suramin, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eriochrome Black T inhibits endothelial cell growth through S-phase blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro toxicity assessment of a textile dye Eriochrome Black T and its nano-photocatalytic degradation through an innovative approach using Mf-NGr-CNTs-SnO2 heterostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Complexometric Titration of Zinc Using Eriochrome Black T

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative determination of zinc ions in solution through complexometric titration with ethylenediaminetetraacetic acid (EDTA) using Eriochrome Black T as a metallochromic indicator. This method is a robust and widely accepted analytical technique for assaying zinc content in various samples, including raw materials and pharmaceutical products.[1][2]

Principle

Complexometric titration for zinc determination relies on the formation of a stable, water-soluble 1:1 complex between zinc ions (Zn²⁺) and the chelating agent, EDTA.[1][3] The reaction is carried out in a buffered alkaline solution at a pH of approximately 10 to ensure the stability of the zinc-EDTA complex.[1][3][4]

Eriochrome Black T (EBT) is employed as the indicator.[1][5] In the alkaline solution and in the presence of zinc ions, EBT forms a wine-red complex.[1][4] During the titration, EDTA, being a stronger chelating agent, progressively binds with the free zinc ions.[5][6] At the endpoint of the titration, all the free zinc ions have been complexed by EDTA. The next drop of EDTA displaces the zinc ions from the less stable zinc-EBT indicator complex. This releases the free form of the indicator, resulting in a sharp color change from wine-red to a distinct blue, signaling the completion of the reaction.[1][3][4]

The overall reaction can be summarized as follows:

-

Initial State (Wine-Red): Zn²⁺ + HIn²⁻ (EBT, blue) → Zn-In⁻ (wine-red) + H⁺

-

Titration: Zn²⁺ + [EDTA]⁴⁻ → [Zn-EDTA]²⁻

-

Endpoint (Blue): Zn-In⁻ (wine-red) + [EDTA]⁴⁻ → [Zn-EDTA]²⁻ + HIn²⁻ (blue)

Reagents and Apparatus

2.1. Reagents

-

Disodium Edetate (EDTA) Solution (0.05 M): Dissolve approximately 18.6 g of disodium edetate dihydrate in 1000 mL of deionized water.[1]

-

Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 54 g of ammonium chloride in 200 mL of deionized water. Add 350 mL of concentrated ammonia and dilute to 1000 mL with deionized water.[1][7][8]

-

Eriochrome Black T Indicator:

-

Solid Mixture: Grind 100 mg of Eriochrome Black T with 20 g of analytical grade sodium chloride.[3]

-

Solution: Prepare a solution as needed, as it is not stable for long periods.

-

-

Standard Zinc Solution (for standardization of EDTA): Accurately weigh about 200 mg of primary standard zinc metal, dissolve it in 10 mL of dilute hydrochloric acid, and dilute with water to 100.0 mL.[1]

-

Deionized Water

-

Dilute Hydrochloric Acid

2.2. Apparatus

-

Burette (50 mL)

-

Pipettes (various sizes)

-

Volumetric flasks (100 mL, 1000 mL)

-

Erlenmeyer (conical) flasks (250 mL)

-

Beakers

-

Funnel

-

Glass rod

-

Magnetic stirrer and stir bar (optional)

Experimental Protocols

3.1. Standardization of 0.05 M EDTA Solution

-

Pipette a 20.0 mL aliquot of the standard zinc solution into a 250 mL Erlenmeyer flask.[1]

-

Add approximately 80 mL of deionized water.

-

Add 5 mL of the Ammonia-Ammonium Chloride Buffer (pH 10).[1]

-

Add a small amount (approximately 50-100 mg) of the Eriochrome Black T indicator mixture. The solution will turn a wine-red color.[1][3]

-

Titrate with the prepared 0.05 M EDTA solution from the burette with constant swirling until the color changes from wine-red to a deep blue.[1][3]

-

Record the volume of EDTA solution used.

-

Repeat the titration at least two more times to obtain concordant readings.

-

Calculate the exact molarity of the EDTA solution using the following formula: Molarity of EDTA = (Mass of Zinc × Volume of Zinc Aliquot) / (Molar Mass of Zinc × Volume of EDTA used × Total Volume of Zinc Standard)

3.2. Titration of Zinc Sample

-

Accurately transfer a known volume or weight of the sample containing zinc into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in a suitable solvent and dilute with deionized water to approximately 100 mL.[3]

-

Add 2-5 mL of the Ammonia-Ammonium Chloride Buffer (pH 10).[3]

-

Add a small amount of the Eriochrome Black T indicator mixture. The solution should turn wine-red.[3]

-

Titrate with the standardized 0.05 M EDTA solution until the color changes sharply from wine-red to blue.[3][4]

-

Record the volume of EDTA consumed.

-

Repeat the titration for a total of three determinations.

Data Presentation

The following tables should be used to record and present the experimental data.

Table 1: Standardization of EDTA Solution

| Trial | Mass of Zinc (g) | Volume of EDTA (mL) | Molarity of EDTA (M) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average |

Table 2: Titration of Zinc Sample

| Trial | Sample Volume (mL) or Mass (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA (mL) |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average |

Calculation of Zinc Content

The concentration of zinc in the sample can be calculated using the following formula, given the 1:1 stoichiometry of the zinc-EDTA reaction:[3]

Moles of Zinc = Molarity of EDTA × Volume of EDTA (L)

Mass of Zinc = Moles of Zinc × Molar Mass of Zinc (65.38 g/mol )

The result can then be expressed as a percentage or concentration (e.g., g/L) depending on the initial sample preparation.

Interferences